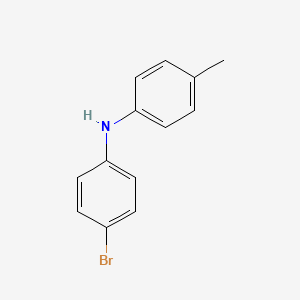

4-Bromo-N-(p-tolyl)aniline

CAS No.: 858516-23-1

Cat. No.: VC3734763

Molecular Formula: C13H12BrN

Molecular Weight: 262.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 858516-23-1 |

|---|---|

| Molecular Formula | C13H12BrN |

| Molecular Weight | 262.14 g/mol |

| IUPAC Name | N-(4-bromophenyl)-4-methylaniline |

| Standard InChI | InChI=1S/C13H12BrN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3 |

| Standard InChI Key | BGBUEPYWYDNJQN-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)NC2=CC=C(C=C2)Br |

| Canonical SMILES | CC1=CC=C(C=C1)NC2=CC=C(C=C2)Br |

Introduction

Structural Characteristics and Properties

Chemical Identity and Molecular Structure

4-Bromo-N-(p-tolyl)aniline, also known as N-(4-bromophenyl)-4-methylaniline, has the molecular formula C₁₃H₁₂BrN and a molecular weight of 262.14 g/mol. The compound features a secondary amine structure where a nitrogen atom bridges two aromatic rings: a 4-bromophenyl group and a 4-methylphenyl (p-tolyl) group. This particular arrangement creates a molecule with distinct electronic properties, as the bromine atom acts as an electron-withdrawing group on one ring while the methyl group serves as an electron-donating substituent on the other. The spatial configuration of the molecule is influenced by the sp² hybridization of the carbon atoms in the aromatic rings and the nitrogen atom, resulting in a relatively planar structure with bond angles approximating 120°. The InChI representation of the compound is InChI=1S/C13H12BrN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3, which precisely defines its structural arrangement.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

Several synthetic approaches can be employed to prepare 4-Bromo-N-(p-tolyl)aniline in laboratory settings. One common method involves the bromination of N-(p-tolyl)aniline using brominating agents such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent system. This electrophilic aromatic substitution reaction typically occurs under controlled conditions to ensure selective bromination at the para position. Alternatively, the compound can be synthesized through Suzuki-Miyaura coupling reactions, where 4-bromoaniline is coupled with p-tolylboronic acid in the presence of a palladium catalyst and a suitable base. This cross-coupling approach offers advantages in terms of reaction conditions and yield, making it particularly valuable for laboratory-scale synthesis. Other potential routes include nucleophilic aromatic substitution reactions or reductive amination procedures, depending on the available starting materials and desired scale of production.

Industrial Production Considerations

Chemical Reactivity and Transformations

General Reactivity Patterns

The chemical reactivity of 4-Bromo-N-(p-tolyl)aniline is largely determined by its functional groups: the bromine substituent, the secondary amine group, and the aromatic rings. The bromine atom at the para position activates the corresponding carbon for nucleophilic aromatic substitution reactions, while also serving as a potential site for metal-catalyzed cross-coupling reactions. The secondary amine nitrogen can participate in various transformations, including alkylation, acylation, and condensation reactions, providing multiple pathways for chemical diversification. The aromatic rings can undergo typical electrophilic aromatic substitution reactions, with regioselectivity influenced by the directing effects of the existing substituents. The methyl group on the tolyl ring can be functionalized through oxidation or radical reactions, further expanding the compound's synthetic utility. These diverse reactivity patterns make 4-Bromo-N-(p-tolyl)aniline a versatile building block for the synthesis of more complex molecules.

Specific Transformation Examples

4-Bromo-N-(p-tolyl)aniline can be transformed through various reactions to yield functionalized derivatives. Substitution reactions can replace the bromine atom with other functional groups, using reagents such as sodium methoxide or potassium tert-butoxide to introduce new substituents. Oxidation reactions using agents like potassium permanganate or chromium trioxide can target either the aromatic rings or the methyl group, leading to corresponding quinones or carboxylic acid derivatives. Reduction reactions might be employed to modify related nitro compounds, using reducing agents such as hydrogen gas with a palladium catalyst. Metal-catalyzed cross-coupling reactions represent particularly valuable transformations, as the carbon-bromine bond can engage in reactions such as Suzuki, Stille, or Sonogashira couplings to form new carbon-carbon bonds. These transformations extend the utility of 4-Bromo-N-(p-tolyl)aniline in synthetic organic chemistry and medicinal chemistry applications.

Applications in Scientific Research

Role in Organic Synthesis

Comparative Analysis with Related Compounds

Structural Analogs and Their Properties

This comparative analysis illustrates how specific structural modifications can significantly alter the properties and potential applications of these compounds. The presence or absence of substituents like bromine or methyl groups influences electronic distribution, reactivity patterns, and interactions with biological targets. Understanding these structure-activity relationships is crucial for the rational design of new compounds with optimized properties for specific applications in medicinal chemistry, materials science, or organic synthesis.

Current Research Trends and Future Perspectives

Recent Advances in Synthesis and Applications

Recent research involving 4-Bromo-N-(p-tolyl)aniline has focused on developing more efficient synthetic methodologies and exploring new applications. Advances in cross-coupling chemistry have expanded the utility of this compound as a building block in organic synthesis, particularly through palladium-catalyzed transformations that utilize the carbon-bromine bond . For instance, research on Pd-catalyzed annulation reactions has demonstrated the potential for transforming brominated anilines into more complex cyclic structures, opening new synthetic pathways that could be applicable to 4-Bromo-N-(p-tolyl)aniline . Ongoing studies continue to investigate the biological activities of this compound and its derivatives, with particular emphasis on understanding structure-activity relationships and identifying specific molecular targets. The development of more selective and potent derivatives based on the 4-Bromo-N-(p-tolyl)aniline scaffold represents an active area of research in medicinal chemistry. Additionally, investigations into potential applications in materials science, particularly in the context of electronic or optical materials, highlight the compound's versatility beyond traditional chemical and pharmaceutical applications.

Future Research Directions and Challenges

Several promising research directions could further enhance our understanding and utilization of 4-Bromo-N-(p-tolyl)aniline. Detailed mechanistic studies of its biological activities would provide valuable insights for drug development efforts, potentially identifying specific protein targets or signaling pathways influenced by this compound. Comprehensive structure-activity relationship studies could guide the design of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties. The development of sustainable, environmentally friendly synthetic approaches represents another important research direction, potentially reducing the environmental impact associated with the use of brominating agents or transition metal catalysts. Challenges in the further development of 4-Bromo-N-(p-tolyl)aniline include addressing potential toxicity concerns associated with aromatic amines, improving water solubility for biological applications, and developing cost-effective synthetic routes suitable for large-scale production. Despite these challenges, the unique structural features and promising biological activities of 4-Bromo-N-(p-tolyl)aniline ensure its continued relevance in chemical research and development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume